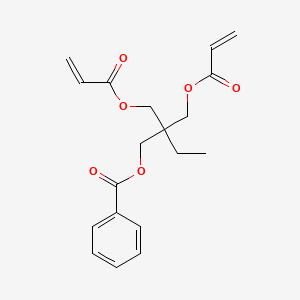

Trimethylolpropane benzoate diacrylate

Description

Trimethylolpropane benzoate diacrylate (TMOBDA) is a multifunctional acrylate monomer with the chemical formula C₁₉H₂₄O₆ and a molecular weight of 348.39 g/mol . Its structure features a trimethylolpropane backbone modified with benzoate and acrylate groups, conferring unique reactivity and physical properties. TMOBDA is utilized in advanced applications such as high-throughput fluid property characterization (e.g., droplet ejection studies) and photopolymerizable resin formulations . Its benzoate moiety enhances solubility and stability, distinguishing it from other acrylates.

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2,2-bis(prop-2-enoyloxymethyl)butyl benzoate |

InChI |

InChI=1S/C19H22O6/c1-4-16(20)23-12-19(6-3,13-24-17(21)5-2)14-25-18(22)15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 |

InChI Key |

FNYSXXARASJZSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the esterification of trimethylolpropane derivatives bearing benzoate groups with acrylic acid or its derivatives under acidic catalysis. The process includes:

- Use of solvents such as toluene or benzene to facilitate the reaction.

- Acid catalysts like p-toluenesulfonic acid or tosic acid to promote esterification.

- Polymerization inhibitors such as 2,5-di-tert-butylhydroquinone or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization.

- Controlled reaction temperature and vacuum conditions to optimize yield and purity.

- Post-reaction neutralization and purification steps including phase separation and vacuum distillation.

Detailed Preparation Procedure (Based on Patent CN101704745B)

Though this patent focuses on trimethylolpropane triacrylate, the preparation principles are analogous and adaptable to diacrylate derivatives such as this compound. The procedure includes:

| Step | Description | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Charge reactor with solvent (toluene or benzene), trimethylolpropane, acid catalyst (4-8 wt%), polymerization inhibitor (0.06-0.1 wt% 2,5-di-tert-butylhydroquinone), and acrylic acid derivative | Solvent: 20-50 wt% Trimethylolpropane: 18-25 wt% Reaction time: 2-9 hours Temperature: Reflux conditions |

Stir vigorously to ensure homogeneity |

| 2 | Apply vacuum (-0.08 to -0.1 MPa) and maintain reflux for 1-3 hours | Monitor hydroxyl content; stop heating when hydroxyl mass fraction reaches 2-4% | Ensures complete esterification and removal of water |

| 3 | Neutralize reaction mixture with caustic soda solution (NaOH, sodium bicarbonate, or soda ash) to pH 7-8 | Allow phase separation; remove aqueous waste layer | Prevents acid-catalyzed side reactions |

| 4 | Add polymerization inhibitor (MEHQ) in ratio 0.2-0.4 relative to 2,5-di-tert-butylhydroquinone | Vacuum distillation under reduced pressure (-0.04 to -0.07 MPa) to remove solvent | Final product is cooled, filtered, and packaged |

Scale-Up Examples

| Embodiment | Solvent (kg) | Trimethylolpropane (kg) | Catalyst (kg) | Polymerization Inhibitor (g) | Vinylformic Acid (kg) | Reaction Time (h) | Vacuum Pressure (MPa) | Hydroxyl % | pH Neutralization | Distillation Pressure (MPa) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 30 | 20 | 4 | 80 | 38 | 2 | -0.08 | 2 | 7 | -0.04 |

| 2 | 120 | 100 | 20 | 320 | 160 | 5 | -0.09 | 3 | 7 | -0.06 |

| 3 | 3000 | 2500 | 600 | 10,000 | 450 | 9 | -0.10 | 3 | 8 | -0.07 |

Note: Vinylformic acid is used as an acrylic acid derivative in these examples.

Catalysts and Polymerization Inhibitors

- Catalysts: p-Toluenesulfonic acid and tosic acid are commonly employed for their strong acidic properties and efficacy in promoting esterification.

- Polymerization Inhibitors: 2,5-di-tert-butylhydroquinone and monomethyl ether hydroquinone (MEHQ) are added to prevent premature polymerization of acrylate groups during synthesis and storage.

Alternative Synthetic Routes and Related Compounds

Trimethylolpropane diacrylate derivatives can also be synthesized via urethane acrylate chemistry, where trimethylolpropane diacrylate reacts with polyether polyols and isocyanates under dibutyltin dilaurate catalysis to yield multifunctional urethane acrylates with enhanced mechanical properties. This method involves:

- Preparation of trihydroxy-polyether esters via reaction of 2,2-dimethylolpropionic acid with oxyethane or propylene oxide.

- Subsequent reaction with trimethylolpropane diacrylate and isocyanates under controlled temperature (60–85 °C).

- Use of dibutyltin dilaurate as catalyst and MEHQ as polymerization inhibitor.

This approach is more complex but yields urethane acrylates with six functionalities, suitable for high-performance UV-curable materials.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Solvent | Toluene or benzene, 20-50 wt% | Medium for reaction, facilitates heat transfer |

| Trimethylolpropane | 18-25 wt% | Core reactant |

| Acid Catalyst | 4-8 wt% (p-toluenesulfonic acid) | Esterification promoter |

| Polymerization Inhibitor | 0.06-0.1 wt% (2,5-di-tert-butylhydroquinone), MEHQ added post-neutralization | Prevents premature polymerization |

| Reaction Temperature | Reflux (~110-120 °C for toluene) | Drives esterification |

| Reaction Time | 2-9 hours | Ensures complete conversion |

| Vacuum Pressure | -0.08 to -0.1 MPa | Removes water and volatile byproducts |

| Neutralization pH | 7-8 | Removes acid catalyst, stabilizes product |

| Distillation Pressure | -0.04 to -0.07 MPa | Removes solvent, concentrates product |

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane benzoate diacrylate undergoes various chemical reactions, including:

Polymerization: The diacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.

Esterification: The benzoate and diacrylate groups can participate in esterification reactions with other alcohols or acids.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

Esterification: Various esters depending on the reactants used.

Hydrolysis: Benzoic acid, acrylic acid, and trimethylolpropane.

Scientific Research Applications

Trimethylolpropane benzoate diacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.

Mechanism of Action

The mechanism of action of trimethylolpropane benzoate diacrylate is primarily based on its ability to undergo polymerization and esterification reactions. The diacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical and thermal properties. The benzoate groups contribute to the compound’s reactivity and ability to form esters with other compounds .

Comparison with Similar Compounds

Key Differences :

- TMOBDA’s benzoate group improves compatibility with aromatic solvents and reduces volatility compared to non-benzoate analogs like TMPTA .

- TMPTA ’s triacrylate functionality enables higher crosslinking density but may increase brittleness in cured resins .

Reactivity and Photopolymerization Performance

- TMOBDA: Limited direct data, but its diacrylate structure suggests moderate reactivity compared to triacrylates. Used in formulations requiring controlled viscosity and droplet formation .

- TMPTA : Exhibits lower photopolymerization inhibition efficiency. For example, with 1% butyl nitrite (BN), its maximum conversion rate constant ($K_{\text{max}}$) reduces by 3× (vs. 64× for BPAEDA under blue+UV light) .

- BPAEDA : Superior reactivity in dual-wavelength (UV + blue) systems, achieving $K_{\text{max}} = 0.675$ without inhibitors .

Biological Activity

Trimethylolpropane benzoate diacrylate (TMBA) is a diacrylate ester derived from trimethylolpropane and benzoic acid. It is primarily used in the production of polymers and resins, particularly in applications requiring UV curing. Given its structural characteristics, TMBA exhibits significant biological activity, which warrants a comprehensive examination of its effects on biological systems, including potential toxicological implications.

- Molecular Formula : CHO

- Molecular Weight : 346.37 g/mol

- CAS Number : 79720-88-0

1. Toxicological Effects

Research indicates that TMBA may exhibit cytotoxicity, particularly in cell culture studies. The cytotoxic effects are often evaluated through assays that measure cell viability and proliferation. For instance, one study indicated that TMBA could induce cellular stress responses, leading to apoptosis in specific cell lines.

2. Endocrine Disruption Potential

TMBA has been investigated for its potential endocrine-disrupting properties. A study highlighted that compounds with similar structures can interact with hormone receptors, potentially leading to reproductive toxicity and developmental issues. The presence of ester linkages in TMBA may facilitate interactions with biological membranes, enhancing its bioavailability and effects on endocrine pathways.

3. Biodegradation and Environmental Impact

The biodegradation of TMBA has been studied in various environments. Its resistance to microbial degradation suggests that it can persist in the environment, raising concerns about long-term ecological impacts. Studies have shown that while some microorganisms can metabolize TMBA, the rate of degradation is significantly slower compared to other acrylates.

Case Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of TMBA on human fibroblast cells using an MTT assay. The results showed a dose-dependent decrease in cell viability at concentrations above 100 µM, indicating significant cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Case Study 2: Endocrine Disruption Analysis

In a screening for endocrine disruptors, TMBA was tested for its ability to bind estrogen receptors. The study utilized a reporter gene assay, revealing that TMBA exhibited moderate binding affinity compared to known endocrine disruptors.

| Compound | Binding Affinity (EC50 µM) |

|---|---|

| TMBA | 75 |

| Bisphenol A | 30 |

| Nonylphenol | 10 |

Research Findings

- Cytotoxic Mechanisms : Studies suggest that the cytotoxicity of TMBA may be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) production and subsequent DNA damage.

- Interaction with Microbial Systems : Research into the biodegradation pathways indicates that while some bacteria can utilize TMBA as a carbon source, the metabolic pathways are not fully understood and require further investigation.

- Regulatory Considerations : Regulatory assessments have flagged TMBA for further study due to its potential health risks associated with occupational exposure and environmental persistence.

Q & A

Q. What are the recommended synthesis routes for Trimethylolpropane benzoate diacrylate, and what characterization methods ensure purity?

this compound (CAS 79720-88-0, C₁₉H₂₄O₆) is synthesized through esterification or transesterification reactions. A validated approach involves reacting trimethylolpropane with benzoyl chloride derivatives followed by acrylation using acrylic acid in the presence of catalysts like sulfuric acid or enzyme-based systems. For example, analogous methods for similar acrylates (e.g., urethane acrylates) utilize Oxa-Michael addition and transesterification under solvent-free conditions at 80–100°C, monitored via thin-layer chromatography (TLC) for reaction completion . Characterization methods :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts for acrylate and benzoate groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reversed-phase C18 columns with UV detection at 220 nm, referencing protocols for acrylate quantification in complex matrices .

- Mass Spectrometry (MS) : Validate molecular weight (348.39 g/mol) via electrospray ionization (ESI-MS) .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

Side products like unreacted monomers or oligomers arise from incomplete esterification or acrylation. Key strategies include:

- Catalyst Selection : Use enzymatic catalysts (e.g., lipases) for higher selectivity, reducing side reactions compared to acid catalysts .

- Temperature Control : Maintain temperatures below 100°C to prevent thermal degradation of acrylic acid.

- Inert Atmosphere : Conduct reactions under nitrogen to inhibit radical polymerization of acrylate groups .

- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to isolate the product, as demonstrated in wastewater analyte studies .

Advanced Research Questions

Q. How do molecular dynamics simulations inform the design of this compound in nanoscale applications?

Molecular dynamics (MD) simulations predict molecular behavior under varying conditions. For acrylates like trimethylolpropane triacrylate (TMPTA), simulations of 2–3 nm mold trench filling revealed that viscosity and backbone rigidity critically affect nanopatterning resolution. Researchers can extrapolate these findings to design this compound by:

Q. What strategies mitigate oxygen inhibition in UV-curable formulations containing this compound?

Oxygen inhibition during UV curing leads to tacky surfaces. Advanced solutions include:

- Amine Synergists : Add 4–5% tertiary amines (e.g., triethanolamine) to scavenge oxygen radicals, as shown in formulations combining trimethylolpropane triacrylate and hexanediol diacrylate .

- High-Intensity UV Sources : Use LED systems with wavelengths below 365 nm to accelerate curing, reducing oxygen diffusion time .

- Laminate Curing : Apply a nitrogen blanket or polyester film to physically exclude oxygen during irradiation .

Q. How do solubility parameters influence formulation compatibility in photoresist applications?

Solubility in co-monomers (e.g., styrene, hexanediol diacrylate) is critical for homogeneous formulations. While direct data for this compound is limited, analogous acrylates like TMPTA exhibit solubility thresholds in styrene (~30 g/L) and tetrahydrofurfuryl acrylate (~50 g/L) at 25°C. Researchers should:

- Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.

- Conduct cloud-point tests with incremental additions to identify phase separation thresholds .

Data Contradictions and Resolution

1. Discrepancies in SPE Recovery Rates for Acrylate Derivatives

reports >90% recovery for acrylates using Oasis HLB cartridges, while other studies note variability due to matrix effects (e.g., sludge or river water). To resolve:

- Spike samples with deuterated internal standards (e.g., BP-3-d5) for recovery correction.

- Pre-treat samples with 0.7 μm GF/F filters to remove particulates that interfere with SPE .

2. Conflicting Crosslinking Efficiency in UV Formulations

Trimethylolpropane triacrylate (TMPTA) shows higher crosslinking density than diacrylates in some studies but lower in others. This discrepancy arises from photoinitiator selection (e.g., benzophenone vs. DMPA). Researchers should:

- Optimize initiator concentration (2–5% w/w) via real-time FTIR to track conversion rates.

- Balance functionality with viscosity; benzoate groups may reduce mobility, requiring longer curing times .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.